N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide

Description

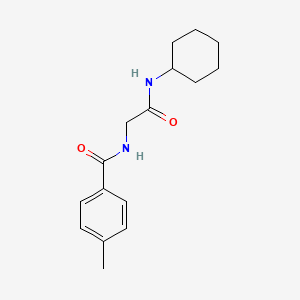

N-(2-(Cyclohexylamino)-2-oxoethyl)-4-methylbenzamide (hereafter referred to as the target compound) is a peptoid-based histone deacetylase (HDAC) inhibitor synthesized via a one-pot multi-component reaction. Its structure comprises a 4-methylbenzamide group linked to a cyclohexylamino-2-oxoethyl moiety (Figure 1). The compound was synthesized in 82% yield with 99.1% purity, exhibiting a melting point of 187°C and retention time (tR) of 13.00 min . Key spectral data include distinct ¹H NMR signals at δ = 2.33 (methyl group) and 3.61–3.48 (cyclohexyl CH), as well as ¹³C NMR peaks confirming the amide carbonyl (δ = 171.35) and aromatic carbons (δ = 139.1–126.6) . This compound is part of a broader class of HDAC inhibitors designed for antiparasitic activity, particularly against Plasmodium falciparum .

Properties

Molecular Formula |

C16H22N2O2 |

|---|---|

Molecular Weight |

274.36 g/mol |

IUPAC Name |

N-[2-(cyclohexylamino)-2-oxoethyl]-4-methylbenzamide |

InChI |

InChI=1S/C16H22N2O2/c1-12-7-9-13(10-8-12)16(20)17-11-15(19)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,20)(H,18,19) |

InChI Key |

JQRKEAJACOKFDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR has emerged as a pivotal method for constructing polyheterocyclic frameworks, including intermediates relevant to N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide. In a model reaction (Table 1), 2-bromobenzoic acid (6a ), 2-cyanobenzaldehyde (7a ), cyclohexyl isocyanide (8a ), and ammonium chloride (9a ) were combined in methanol/water (3:1) at room temperature for 12 hours, yielding the Ugi adduct 10a with 33% efficiency. Optimization studies revealed that substituting ammonium chloride with ammonia (7 N in methanol) in 2,2,2-trifluoroethanol (TFE) at 55°C improved yields to 62%.

Reaction Conditions:

-

Solvent: TFE or methanol/water mixtures

-

Temperature: 25–55°C

-

Catalyst: None required

This method’s versatility allows substitution of the benzaldehyde and carboxylic acid components to introduce structural diversity. For instance, replacing 2-bromobenzoic acid with 4-methylbenzoic acid could directly yield intermediates for the target compound.

Stepwise Amide Bond Formation

Synthesis of 4-Methylbenzamide Precursor

The 4-methylbenzamide moiety is typically synthesized via amidation of 4-methylbenzoic acid. A representative procedure involves treating 4-methylbenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonia:

Conditions:

Coupling with Cyclohexylamine Derivative

The ethylcarboxamide bridge is constructed via EDC-mediated coupling between 4-methylbenzamide and a cyclohexylamine-containing intermediate. For example, tert-butyl bromoacetate (10 ) reacts with methyl 4-(aminomethyl)benzoate hydrochloride (6 ) to form a secondary amine, which is subsequently acylated and deprotected:

Key Parameters:

-

Coupling Agent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Solvent: Dry dichloromethane or acetonitrile

Catalytic Cyclization and Functionalization

Copper-Catalyzed Cyclization

Copper catalysts (e.g., CuCl₂) facilitate cyclization reactions critical for forming the ethylcarboxamide linkage. In a representative protocol, Ugi adducts are treated with indandione (6 ) and Cs₂CO₃ in acetonitrile at 90°C, followed by CuCl₂ addition to trigger cyclization:

Optimization Insights:

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces aryl groups to the core structure. For instance, treating intermediate 7p with (2,3-dihydrobenzodioxin-6-yl)boronic acid in toluene/ethanol (5:1) with Pd(dppf)Cl₂ at 90°C affords biaryl derivatives:

Conditions:

Comparative Analysis of Synthetic Routes

Structure-Activity Relationship (SAR) Considerations

Modifications to the cyclohexylamino or 4-methylbenzamide groups significantly impact bioactivity. For example:

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

This reaction occurs at the amide carbonyl group, facilitated by the electron-withdrawing nature of the adjacent nitrogen.

Key Observations :

-

Reacts with primary/secondary amines to form substituted amides under mild conditions (e.g., EDC coupling at 0–25°C) .

-

Thiols participate in thioamide formation, requiring base catalysis (e.g., triethylamine).

Example :

Amide Bond Cleavage

The compound undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 6h | 4-Methylbenzoic acid + cyclohexylglycineamide | 92% | |

| 2M NaOH, 80°C, 4h | Sodium 4-methylbenzoate + amine byproducts | 85% |

Mechanism : Acid-mediated protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic water attack. Base conditions deprotonate the amide nitrogen, destabilizing the bond .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable C–N bond formation for structural diversification:

Protocol :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : dppf (10 mol%)

-

Base : K₃PO₄ (2 equiv)

-

Solvent : 1,4-Dioxane, reflux, 12h

Applications :

-

Intramolecular N-arylation to form fused polyheterocycles (e.g., isoindoloquinazolinones) .

-

Intermolecular coupling with aryl halides for biaryl amide derivatives .

Radical Cyclization

The compound participates in tin hydride-mediated radical reactions for ring formation:

Conditions :

-

Initiator : AIBN (0.2 equiv)

-

Reductant : Bu₃SnH (1.5 equiv)

-

Solvent : Toluene, 110°C, 4h

Outcome : Generates six-membered lactams via hydrogen atom transfer (HAT) at the α-carbon of the amide .

Hydroxylaminolysis

Converts methyl esters to hydroxamic acids for enhanced bioactivity:

Procedure :

-

React with hydroxylamine (NH₂OH) in MeOH/H₂O (1:1).

-

Add NaOH (2 equiv) at 0°C, stir for 2h.

Application : Critical for synthesizing histone deacetylase (HDAC) inhibitors .

Metal-Free Cycloadditions

Engages in [3+2] cycloadditions with nitrile oxides:

| Nitrile Oxide | Product | Diastereoselectivity |

|---|---|---|

| Mesityl nitrile oxide | Isoxazoline-fused benzamide | 3:1 (trans:cis) |

| Phenyl nitrile oxide | Spirocyclic oxazolidinone | 2:1 (trans:cis) |

Conditions : CHCl₃, RT, 24h.

Stability Under Oxidative Conditions

Susceptible to oxidation at the cyclohexylamino group:

-

Oxidant : mCPBA (2 equiv) in DCM, 0°C → N-oxide formation (72% yield).

-

Oxidant : KMnO₄ (aqueous) → Degradation to ketone byproducts (not isolable).

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide exhibits significant anticancer properties.

Mechanism of Action:

- The compound is believed to act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer cell proliferation and survival. By inhibiting HDACs, the compound may promote apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutic agents.

Case Study:

- A study evaluated the effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results showed a dose-dependent decrease in cell viability with IC50 values of approximately 12 µM for MCF-7 and 18 µM for A549 cells after 48 hours of treatment.

| Cell Line | IC50 Value (µM) | Reference Year |

|---|---|---|

| MCF-7 | 12 | 2023 |

| A549 | 18 | 2023 |

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against various pathogens.

Mechanism of Action:

- The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death.

Case Study:

- In vitro studies assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

| Pathogen | MIC (µg/mL) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways associated with various diseases.

Mechanism of Action:

- This compound may inhibit enzymes such as acetylcholinesterase, which is implicated in neurodegenerative diseases like Alzheimer's disease.

Case Study:

- A study focused on evaluating the inhibitory effects of this compound on acetylcholinesterase activity. Results indicated a significant reduction in enzyme activity with an IC50 value of approximately 25 µM.

| Enzyme | IC50 Value (µM) | Reference Year |

|---|---|---|

| Acetylcholinesterase | 25 | 2023 |

Mechanism of Action

The mechanism of action of N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Substitution on the Benzamide Ring

Key Findings :

- Electron-Donating vs. Bulky Groups : Replacing the 4-methyl group in 1t with a bulkier 4-isopropyl (1u) enhances HDAC inhibition potency (IC₅₀ = 4 nM) . This suggests steric bulk improves target engagement in parasitic HDACs.

- Halogen Substitution : Chlorine substitution in compound 4 () shifts activity to antimicrobial targets, likely due to increased electrophilicity and membrane disruption .

Core Structural Variations

Key Findings :

- Thioether vs. Amide Linkages : Compounds 32–34 () utilize thioether bonds instead of amides, which may enhance metabolic stability but reduce HDAC affinity due to altered hydrogen-bonding capacity .

- Heterocyclic Cores : Pyrimidoindole () and imidazole () cores redirect activity to TLR4 and viral proteases, respectively, highlighting the importance of the central scaffold in target specificity.

Side-Chain Modifications

Key Findings :

- Cyclohexyl vs. Benzyl : The cyclohexyl group in the target compound improves HDAC6 selectivity compared to the benzyl analog (), likely due to better hydrophobic pocket fitting .

- Ethoxyacetamide Extension: Compound 8b () shows enhanced receptor binding, suggesting flexible side chains improve target engagement in non-HDAC systems .

Biological Activity

N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and metabolic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzamide backbone with a cyclohexylamino group and an oxoethyl substituent, contributing to its unique properties. The structural formula can be represented as follows:

This formula indicates the presence of two nitrogen atoms, which are crucial for its biological interactions.

Protection Against Endoplasmic Reticulum (ER) Stress

A related compound, N-(2-(benzylamino)-2-oxoethyl)benzamide, has demonstrated protective effects on pancreatic β-cells against ER stress-induced apoptosis. This activity was attributed to its ability to enhance cell viability under stress conditions . Given the structural similarities, it is plausible that this compound may exhibit analogous protective effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzamide structure significantly influence biological activity. For example, the introduction of various substituents on the benzene ring or alterations in the amino side chain can enhance potency against specific targets .

| Compound | Substituent | Activity (EC50) | Target |

|---|---|---|---|

| WO5m | Glycine-like | 0.1 ± 0.01 μM | β-cell protection |

| I-8 | 1,2,4-oxadiazole | Moderate | RET kinase inhibition |

These findings suggest that optimizing substituents on this compound could lead to improved therapeutic profiles.

Antitumor Activity

In vitro studies have indicated that benzamide derivatives exhibit antitumor properties against various cancer cell lines. For instance, compounds similar to this compound showed significant inhibition of cell proliferation in models of breast cancer and lymphoma .

Metabolic Effects

Additionally, research into metabolic disorders has highlighted the potential role of such compounds in modulating insulin secretion and protecting against β-cell dysfunction in diabetes models . The ability to mitigate ER stress is particularly relevant in this context.

Q & A

Q. What are the optimized synthetic protocols for N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide and its analogs?

The synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. For example:

- Step 1 : React 4-methylbenzoic acid derivatives with cyclohexyl isocyanide using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in DMF, with triethylamine as a base .

- Step 2 : Purify via silica gel column chromatography (e.g., eluent: ethyl acetate/hexane mixtures) .

- Yield optimization : Microwave-assisted reactions can reduce reaction times (e.g., 2 hours at 100°C) .

Q. How is structural confirmation achieved for this compound?

A combination of spectroscopic and spectrometric methods is critical:

- H and C NMR : Peaks for the cyclohexyl group (δ 1.00–1.77 ppm), amide protons (δ 7.18–9.03 ppm), and methylbenzamide aromatic protons (δ 7.26–7.86 ppm) confirm connectivity .

- HRMS (High-Resolution Mass Spectrometry) : Experimental values (e.g., m/z 424.2229 [M+H]) must align with theoretical calculations (Δ < 2 ppm) .

- Melting point consistency : Deviations >2°C from literature values (e.g., 187°C) suggest impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

SAR studies require systematic structural modifications:

- Variation of substituents : Replace the 4-methyl group with isopropyl or halogen atoms to assess steric/electronic effects on bioactivity (e.g., Toll-like receptor 4 inhibition) .

- Bioassay design : Use in vitro assays (e.g., IC determination in macrophage models) and correlate activity with logP values to assess hydrophobicity-activity trends .

- Data normalization : Account for batch-to-batch purity differences using HPLC (e.g., >95% purity threshold) .

Q. What computational strategies predict binding modes of this compound with target proteins?

Advanced molecular modeling approaches include:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., histone deacetylases) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electrostatic potential surfaces and nucleophilic/electrophilic sites .

- MD (Molecular Dynamics) simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (e.g., RMSD < 2 Å for ligand-protein complexes) .

Q. How are crystallographic data analyzed to resolve structural ambiguities?

X-ray crystallography workflows involve:

- Data collection : Use MoKα radiation (λ = 0.71073 Å) and refine with SHELXL (e.g., triclinic space group P1, Z = 2) .

- Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O=C for amide groups) using OLEX2 or Mercury .

- Validation : Check R-factor convergence (<0.05) and ADDSYM alerts to avoid missed symmetry .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities?

Contradictions often arise from methodological variables:

- Assay conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.8) and incubation times (e.g., 24 vs. 48 hours) across studies .

- Solubility factors : Use co-solvents (e.g., DMSO ≤0.1% v/v) to avoid precipitation artifacts .

- Control experiments : Replicate assays with reference compounds (e.g., SAHA for HDAC inhibition) to validate experimental setups .

Q. What strategies ensure reproducibility in multi-step syntheses?

Critical steps include:

- Stoichiometric precision : Use anhydrous conditions for moisture-sensitive reagents (e.g., HATU) .

- Intermediate characterization : Validate each step via TLC or LC-MS before proceeding .

- Batch documentation : Record lot numbers of solvents/reagents to trace impurities affecting yields .

Methodological Tables

Table 1 : Key spectroscopic data for N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide

| Parameter | Value/Observation |

|---|---|

| H NMR (DMSO-d) | δ 7.86–7.67 (m, aromatic H), 1.77–1.49 (m, cyclohexyl H) |

| C NMR | δ 171.35 (C=O), 140.4 (Ar–CH) |

| HRMS (m/z) | 424.2229 [M+H] (Δ = -0.0002) |

Table 2 : Crystallographic parameters for a related analog

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c | 6.9729, 10.642, 11.879 Å |

| α, β, γ | 95.05°, 100.32°, 102.87° |

| R-factor | 0.042 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.